Journal Name:Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy
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Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy ( IF 0 ) Pub Date: 2023-05-16 , DOI:
10.1007/s11094-023-02871-8
The search for new detoxifiers that effectively bind toxic metals and retain vital metals in the human body is currently an urgent problem in pharmacy. Pectins, natural polysaccharides capable of distribution even in poorly accessible biological tissues that enhance the neutralizing functions of the liver and accelerate the evacuation of intestinal contents, are promising compounds in this regard. The purpose of the study is experimental substantiation of the ability to use beet pectin (BP) to bind toxic metal ions [e.g., Cu(II)] by determining the composition and stability of the soluble reaction products (CuBP) using spectrophotometric and potentiometric analytical methods. The composition and stability of CuBP were studied using the method of molar ratios (saturation method), limited logarithmic (Bent(French) method, least-squares methods, and the equilibrium shift method. Formation of only one product containing 2 mol of BP monomer per 1 mol of Cu(II) was established by the study. A relatively high stability of the BP complex with Cu(II) (logβ 6.97 – 7.69) that did not exceed those for biological complexes of amino acids, nucleotides, and enzymes (logβ 14.4 – 16.0) and the popular sodium EDTA complex (logβ 18.8) was revealed. However, the BP complex with biogenic metals (logβ 1.24 – 2.35) is much less stable than biological complexes of amino acids, nucleotides, and enzymes (logβ 4.5 – 6.1) and sodium EDTA(logβ 10.7 – 13.79). The relatively high efficiency of BP binding of toxic metal ions together with the low selectivity for biogenic metals considering the specific biological properties define the advantages of BP as an antidote compared to known detoxifiers.
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy ( IF 0 ) Pub Date: 2023-04-18 , DOI:
10.1007/s11094-023-02855-8
This is the first study aimed to investigate the anti-cholinesterase (anti-Alzheimer), anti-lipase, antioxidant and photoprotective effects of various organic extracts prepared from the aerial parts of Fagonia bruguieri DC species endemic to southern Algeria. The research was also aimed to determine the total phenolics and flavonoid contents and evaluate in vitro pharmacological activities of these extracts by means of spectrophoto-metric analysis. The in vitro antioxidant properties of F. bruguieri were examined by DPPH radical scavenging, -β-carotene bleaching, ferric reducing power, cupric reducing antioxidant capacity (CUPRAC), free galvinoxyl radical (GOR), and O-phenanthroline assays. The anti-Alzheimer action was characterized by inhibiting of the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The anti-lipase test was used to evaluate the inhibitory capacity against pancreatic lipase. In addition, the photoprotective effect was estimated by determining in vitro sun protection factor (SPF) of F. bruguieri extracts. The results showed that polar extracts exhibited excellent antioxidant activity in various systems, with the best performance of butanol extract. The butanol extract contains a significant amount of phenolics and flavonoids (444.49 ± 0.84 μg GAE/mg and 266.45 ± 0.44 μg QE/mg, respectively). The petroleum ether extract shows a potent AChE and BChE activity with IC50 = 27.41 ± 1.03 μg/mL and 46.14 ± 0.78 μg/mL, respectively. Concerning the anti-lipase effect, dichloromethane extract showed a strong inhibition against the lipase enzyme. In addition, F. bruguieri exhibited high photoprotective activity for absorbing UV radiations with SPF index ranging from 11.25 ± 0.1 to 43.86 ± 0.12. These findings suggest that F. bruguieri extracts provide a valuable source of antioxidants that can be explored in multiple therapeutic remedies and can be used for the prevention of Alzheimer’s disease and as anti-obesity agent. Extracts of F. bruguieri DC can also be used to treat skin conditions as cosmetic formulations and in the pharmaceutical industry.
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy ( IF 0 ) Pub Date: 2023-06-09 , DOI:
10.1007/s11094-023-02885-2
The effect of 5-aryl(hetaryl)methylidene-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-triones and 5-(2-chloropropylidene)-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-triones on the viability of laboratory strain M. tuberculosis H37Rv was studied. The minimum inhibitory and bactericidal concentrations and the acute toxicity in mice have been determined. Compounds XIII, XIV, XVII, and XIX had the greatest antituberculotic activity for M. tuberculosis H37Rv, indicating they were promising for further studies aimed at creating effective antituberculotic drugs.
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy ( IF 0 ) Pub Date: 2023-06-21 , DOI:
10.1007/s11094-023-02901-5
Use of the discrete element method made it possible to make progress in modeling such a complex process as mixing. However, choosing a mixing index to evaluate the mixing efficiency of various excipients and pharmaceutical substances is a non-trivial task that makes the systematization and analysis of indices used for modeling critical. Mixing indices used in modern research on modeling the mixing process by the discrete element method starting from the Lacey index and ending with new methods applicable under fluidization conditions are discussed and analyzed.
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy ( IF 0 ) Pub Date: 2023-05-25 , DOI:
10.1007/s11094-023-02864-7
Possible molecular mechanisms of developing tumor drug resistance to anticancer hormonal, targeted, and immunotherapy that are associated with the modification of target molecules and variability of the tumor cell metabolism are considered. Data on the involvement of matrix metalloproteinases, epithelial-mesenchymal transition factors, signaling pathways PI3K/AKT, WNT, RAS, HER2, p53, TGF-â, and apoptosis factors are presented. The influence of the tumor mutation burden and the tumor microenvironment on the development of tumor resistance to targeted drugs and immunotherapy is discussed. New pharmacological strategies to correct drug resistance appear due to continuously updated data of anticancer clinical studies on the use of immunomodulators, monoclonal antibodies, and inhibitors of cyclin-dependent kinases. Structural formulas of modulators of tumor drug resistance to hormone, targeted, and immunotherapy and the main mechanisms of their chemosensitizing activity are presented.
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy ( IF 0 ) Pub Date: 2023-05-10 , DOI:
10.1007/s11094-023-02874-5
This work was aimed at synthesising and characterising five new conjugates of aspirin with aromatic amino acids and testing them in vitro as potential selective cyclooxygenase 2 (COX-2) inhibitors. The conjugates were synthesized by a 3-step approach and successfully characterized by analyzing their 1H and 13C NMR and optical spectra. The in vitro activity was tested against COX-1 and COX-2 using celecoxib and aspirin as control drugs, and the ADME properties were investigated through SwissADME web tool. All the synthesized conjugates were less active than aspirin on COX-1 and more active on COX-2, and 3 of them (compounds Y1, Y3 and Y5) showed activity and selectivity comparable to those of celecoxib. SwissADME predicted that the conjugates would have high gastrointestinal absorption and better synthetic accessibility than celecoxib. They did not score any violation from the drug-likeness filters as well. Being composed of well-known molecules, these conjugates offer the advantage of being safe and easy to synthesize potential selective inhibitors of COX-2.
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy ( IF 0 ) Pub Date: 2023-04-17 , DOI:
10.1007/s11094-023-02857-6
Modern technologies for production of polypills used as a dosage form for personalized therapy are reviewed. Polypills can be in the form of multi-layer tablets or multi-particulate formulations [capsule with tablets, mini-tablets (micro-tablets), pellets (granules), powder]. Modern technologies for production of multi-layered tablets and multi-particulate formulations, dosing systems, and packaging developed for polypills are considered in detail. Polypills address the important issues of multidrug therapy such as physicochemical or pharmacological incompatibility of the components by separation of active pharmaceutical ingredients, controlled release, and personalization of the dosage form through reconfiguration and ensure patient adherence to therapy.
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy ( IF 0 ) Pub Date: 2023-06-19 , DOI:
10.1007/s11094-023-02899-w
None of the methods currently proposed for studying various adhesion characteristics of polymers and approved for use in dosage form formulations is standardized and recommended by regulations. The aim of the present work was to develop and test a modified method for determining mucoadhesion on a coaxial rotational viscometer using a pool of samples with known mucoadhesive properties (xanthan gum, cross-linked acrylic polymers, and various cellulose derivatives in similar concentrations). The prospects of using a rheological method for estimating the mucoadhesion of polymer solutions were demonstrated. A general visual assessment of the rheograms, i.e., the shape, smoothness, peaks, plateau zone, and shear-stress range, could be used for screening even in the absence of generally accepted optimal shear-stress values.
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy ( IF 0 ) Pub Date: 2023-04-13 , DOI:
10.1007/s11094-023-02849-6
The racemic methyl ester of 16-(m-chlorophenoxy)-17,18,19,20-tetranorprostaglandin F2α (cloprostenol) was transformed into corresponding E-type derivatives through the stages of selective protection of the C-11 and C-15 hydroxyls as tert-butyldiphenylsilyl ethers, oxidation of the C-9 alcohol, removal of the protecting silyl groups, and enzymatic hydrolysis of the methyl ester. The E-type acid and corresponding methyl ester thus obtained were tested for uterotonic activity. The results were compared with the activity of the parent cloprostenol and corresponding methyl ester. The E-type prostaglandin methyl ester doubled (p > 0.05) the frequency of contractions of the rat uterine horn compared to the control and appeared to be more effective than the E-type acid and misoprostol (p < 0.05).
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy ( IF 0 ) Pub Date: 2023-05-15 , DOI:
10.1007/s11094-023-02872-7
In search for new potent antimicrobials and anthelmintics, 5(6)-substituted-1H-benzimidazole substituted 2-methyl-5-nitroimidazole derivatives (1a–1g) were synthesized by clubbing bioactive pharmacophores and evaluated against six bacterial strains and two Indian earthworm species. Compounds 1e, 1f, and 1g were found to be more potent than the standard drug ampicillin against the tested strains. Only two of the synthesized compounds (1f and 1g) were found to have comparable potency to albendazole in terms of mean paralyzing and mean death time. These potent molecules possess good pharmacokinetic profiles and cell membrane permeability, which qualify them for oral use with good bioavailability. It may be concluded that the clubbing of bioactive pharmacophores could be exploited as a strategy in the design and discovery of new agents to counter drug resistance in the future.
Supplementary Information
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